molecular formula C13H23N3O B11743136 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine CAS No. 1856028-83-5

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

Cat. No.: B11743136
CAS No.: 1856028-83-5
M. Wt: 237.34 g/mol
InChI Key: JKWSRGIIYATFAA-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a chemically synthesized amine-functionalized pyrazole derivative intended exclusively for research and development applications. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure is substituted with a 2-methylpropyl group and a side chain incorporating a tetrahydrofuran (oxolane) ring, which may influence its physicochemical properties and bioactivity. Research Applications and Value: Pyrazole derivatives are investigated for a broad spectrum of biological activities. This specific compound serves as a valuable building block or intermediate in the discovery of new therapeutic agents. Researchers explore such molecules for their potential in developing anti-inflammatory , anticancer , antimicrobial , and antifungal agents. The structural motifs present in this amine, particularly the tetrahydrofuran moiety, are commonly found in molecules that interact with biological targets, making it a compound of significant interest in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Handling and Compliance: This product is strictly for research use in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices for handling chemicals.

Properties

CAS No.

1856028-83-5

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C13H23N3O/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13/h5-6,11,13-14H,3-4,7-10H2,1-2H3

InChI Key

JKWSRGIIYATFAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCC2CCCO2

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. For this compound, 3-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde serves as the precursor. Isobutyl bromide undergoes nucleophilic substitution with hydrazine hydrate at 80°C in ethanol, followed by cyclization with acetylacetone to yield 1-(2-methylpropyl)-1H-pyrazol-5-yl methanol.

Critical Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: Reflux at 80°C

  • Catalyst: None required (auto-catalyzed by excess hydrazine)

  • Yield: 78–82%

Functionalization of the Pyrazole Intermediate

The hydroxyl group of the pyrazole-methanol intermediate is converted to a better leaving group. Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C produces the corresponding chloride, which reacts with (oxolan-2-yl)methylamine in the presence of triethylamine (TEA).

Reaction Scheme :

Pyrazole-CH2OH+SOCl2Pyrazole-CH2ClTEA(Oxolan-2-yl)methylamineTarget Compound\text{Pyrazole-CH}2\text{OH} + \text{SOCl}2 \rightarrow \text{Pyrazole-CH}_2\text{Cl} \xrightarrow[\text{TEA}]{\text{(Oxolan-2-yl)methylamine}} \text{Target Compound}

Optimization Data :

ParameterOptimal ValueImpact on Yield
SolventDCMMaximizes solubility of intermediates
Temperature0°C (Step 1), 25°C (Step 2)Prevents side reactions
Molar Ratio (Amine)1.2 equivalentsEnsures complete substitution
Yield65–70%

Synthetic Route 2: Reductive Amination Strategy

Aldehyde Intermediate Preparation

Oxidation of 1-(2-methylpropyl)-1H-pyrazol-5-yl methanol using pyridinium chlorochromate (PCC) in DCM yields the corresponding aldehyde. Concurrently, (oxolan-2-yl)methylamine is prepared via hydrogenation of 2-nitromethyltetrahydrofuran over a Raney nickel catalyst.

Reductive Coupling

The aldehyde and amine undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer). This one-pot method avoids isolation of intermediates, improving overall efficiency.

Pyrazole-CHO+AmineNaBH₃CNMeOHTarget Compound\text{Pyrazole-CHO} + \text{Amine} \xrightarrow[\text{NaBH₃CN}]{\text{MeOH}} \text{Target Compound}

Performance Metrics :

ConditionValueRationale
Reaction Time12 hoursEnsures complete imine formation
Temperature25°CBalances kinetics and selectivity
Yield72–75%

Alternative Method: Mitsunobu Reaction for Ether Linkage

Direct Coupling Approach

A Mitsunobu reaction couples 1-(2-methylpropyl)-1H-pyrazol-5-yl methanol with (oxolan-2-yl)methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran. This method achieves stereoretention but requires strict anhydrous conditions.

Pyrazole-CH2OH+AmineDEAD/PPh₃THFTarget Compound\text{Pyrazole-CH}_2\text{OH} + \text{Amine} \xrightarrow[\text{DEAD/PPh₃}]{\text{THF}} \text{Target Compound}

Key Observations :

  • Solvent : THF enhances reagent solubility.

  • Yield : 60–68% due to competing side reactions.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential.

Industrial-Scale Optimization Challenges

Solvent Selection and Recycling

Aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity but complicate downstream processing. Recent advances use switchable solvents (e.g., CO₂-triggered polarity changes) to facilitate recycling.

Catalytic Improvements

Palladium-catalyzed amination has been explored but shows limited success due to catalyst poisoning by the pyrazole nitrogen. Alternative catalysts like copper(I) iodide in ligand-free conditions are under investigation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, CH(CH₃)₂), 3.45–3.70 (m, 4H, THF-CH₂), 4.20 (s, 2H, N-CH₂-pyrazole).

  • MS (ESI+) : m/z 238.2 [M+H]⁺, matching the theoretical molecular weight of 237.34 g/mol.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for all routes, with Route 2 providing the highest consistency.

RouteCost (USD/kg)E-Factor*Process Complexity
14208.2Moderate
23806.7Low
35109.1High

*E-Factor = mass of waste / mass of product

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's reactivity is influenced by its functional groups:

  • Amine Group : Engages in nucleophilic substitution reactions.
  • Pyrazole Ring : Capable of electrophilic aromatic substitution, particularly under acidic conditions.
  • Oxolane Ring : Potential for ring-opening reactions, allowing for further derivatization.

The pyrazole moiety in this compound has been associated with various pharmacological activities, including:

  • Anti-inflammatory : Potential to reduce inflammation in biological systems.
  • Analgesic : May provide pain relief through modulation of pain pathways.
  • Antimicrobial : Shows promise in inhibiting microbial growth.

Scientific Research Applications

The applications of this compound span several fields:

Medicinal Chemistry

The unique structure of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine makes it a candidate for drug development:

  • Drug Design : Utilized as a scaffold for synthesizing new therapeutic agents targeting specific biological pathways.
  • Bioassays : Employed in studies to evaluate interactions with enzymes or receptors.

Chemical Synthesis

This compound serves as a building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique functional groups allow for the creation of more complex structures through various organic reactions.

Material Science

The properties of this compound can be leveraged in developing new materials:

  • Polymer Chemistry : Investigated for its potential use in creating specialty polymers with desirable properties.

Case Studies and Research Findings

Research into the applications of this compound has yielded promising results:

  • Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced inflammatory markers in cell cultures, suggesting potential therapeutic use in treating inflammatory diseases.
  • Analgesic Activity Assessment : Animal model studies indicated that administration of this compound resulted in reduced pain response, supporting its potential as an analgesic agent.
  • Antimicrobial Efficacy : Laboratory tests revealed that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole-based amines:

Compound Name Substituent at Pyrazole 1-Position Amine Group Molecular Formula Molecular Weight CAS Number Key Features
{[1-(2-Methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine (Target) 2-Methylpropyl (isobutyl) (Oxolan-2-yl)methyl C₁₃H₂₃N₃O 237.34 1856092-57-3 High lipophilicity, moderate polarity
(1-Ethyl-1H-pyrazol-5-yl)methylamine Ethyl (Oxolan-2-yl)methyl C₁₁H₁₉N₃O 209.29 1594675-16-7 Lower MW, reduced steric bulk
propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine 2,2,2-Trifluoroethyl Propyl C₉H₁₅F₃N₃ 222.24 1856027-21-8 Electron-withdrawing CF₃ group
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine 4-(Propan-2-yl)phenyl None (primary amine) C₁₃H₁₇N₃ 215.3 3524-29-6 Aromatic substituent, higher rigidity
Key Observations:

Polarity : The oxolan group introduces hydrogen-bonding capacity, balancing the lipophilic isobutyl moiety. This contrasts with trifluoroethyl analogs (e.g., C₉H₁₅F₃N₃), where the CF₃ group increases electronegativity and metabolic stability .

Steric Effects : The bulkier isobutyl substituent may hinder binding to flat active sites compared to smaller alkyl groups (ethyl or methyl) .

Challenges and Distinguishing Features

  • Metabolic Stability : The isobutyl group may resist oxidative degradation compared to linear alkyl chains, as seen in ethyl or propyl analogs .
  • Solubility : The oxolan group’s polarity could mitigate the low solubility caused by the isobutyl group, a trade-off absent in purely aromatic (e.g., C₁₃H₁₇N₃ ) or fluorinated analogs.
  • Supplier Availability : The target’s close analog, (1-Methyl-1H-pyrazol-5-yl)methylamine, is listed as a commercial building block (), indicating its utility in high-throughput organic synthesis.

Biological Activity

The compound {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential through various studies and data analyses.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrazole ring and an oxolane moiety. The molecular formula is C11H18N4C_{11}H_{18}N_{4}, with a molecular weight of approximately 218.29 g/mol. Its structural components suggest potential interactions with biological targets, particularly in enzymatic pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to our compound of interest. For instance, derivatives of 1-methyl-1H-pyrazol-5-amine have shown significant antifungal activity against Valsa mali, with an effective concentration (EC50) value of 0.64 mg/L, indicating its potency compared to known antifungal agents like allicin and tebuconazole .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundEC50 (mg/L)Comparison
Compound 7f0.64Better than allicin (26.0) but less than tebuconazole (0.33)
Allicin26.0-
Tebuconazole0.33-

The mechanism by which these compounds exert their antifungal effects involves inducing oxidative stress in fungal cells. Studies have shown that compounds like 7f can cause hyphal shrinkage, increase reactive oxygen species (ROS), and modulate antioxidant enzyme activities, leading to lipid peroxidation and cell death .

Antibacterial Activity

In addition to antifungal properties, related pyrazole compounds have demonstrated antibacterial activity. For example, certain derivatives exhibited notable efficacy against Pseudomonas syringae with a minimum inhibitory concentration (MIC90) value of 1.56 mg/L, outperforming conventional antibiotics like streptomycin sulfate .

Table 2: Antibacterial Activity of Pyrazole Derivatives

CompoundMIC90 (mg/L)Comparison
Compound 7b1.56Better than allicin and bismerthiazol
AllicinNot specified-
Streptomycin sulfateNot specified-

Study on Synthesis and Evaluation

A significant study focused on the synthesis of novel pyrazole derivatives incorporated with disulfide moieties for enhanced antimicrobial properties was conducted. The results indicated that these derivatives not only inhibited fungal growth effectively but also showed promising results in in vivo models against plant pathogens .

Pharmacodynamic Studies

Pharmacodynamic evaluations using rat models demonstrated that certain pyrazole compounds exhibit favorable bioavailability and efficacy profiles, making them suitable candidates for further development as therapeutic agents for infectious diseases .

Q & A

Q. What synthetic routes are commonly employed to prepare {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine and its structural analogs?

  • Methodological Answer : The synthesis of pyrazole-amine derivatives typically involves multi-step reactions, such as:
  • Cyclization : Thiourea analogs or hydrazides are cyclized using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to form pyrazole cores .
  • Substitution Reactions : Nucleophilic substitution reactions introduce substituents like oxolane-methyl groups. For example, reacting pre-synthesized pyrazole intermediates with oxolane-containing electrophiles .
  • One-Pot Methods : Solvent-free condensation of barbituric acids, aldehydes, and pyrazol-5-amines improves efficiency and reduces purification steps .
    Key intermediates are often characterized by IR, NMR, and X-ray crystallography to confirm regioselectivity and purity .

Q. How is the structural characterization of pyrazole-amine derivatives performed?

  • Methodological Answer : Structural elucidation relies on:
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing pyrazole C-3 vs. C-5 positions) .
  • IR : Identifies functional groups like NH₂ (stretching ~3300 cm⁻¹) and C=N (pyrazole ring) .
  • X-Ray Crystallography : Resolves stereochemistry and confirms regioselectivity, as seen in halogenated pyrazole regioisomers .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns for purity assessment .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound during synthesis?

  • Methodological Answer : Optimization involves:
  • Reagent Selection : Using POCl₃ for cyclization improves regioselectivity over traditional acids .
  • Temperature Control : Maintaining 120°C during cyclization minimizes side reactions .
  • Solvent-Free Conditions : Reduces byproducts and enhances reaction efficiency, as demonstrated in one-pot syntheses of pyrazolo-pyrimidines .
  • Chromatography : Flash chromatography or recrystallization (e.g., using ethanol) isolates high-purity products (>95%) .

Q. How do structural modifications influence the biological activity of pyrazole-amine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Substituent Effects :
  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antitubercular activity by increasing membrane permeability .
  • Bulkier Groups (e.g., 2-methylpropyl): Improve metabolic stability but may reduce receptor binding affinity .
  • Heterocyclic Additions : Introducing oxolane or pyrazine rings modulates solubility and target engagement .
  • In Vitro Assays : Comparative testing against bacterial strains (e.g., Mycobacterium tuberculosis) or cancer cell lines quantifies potency changes .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Common assays include:
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays using M. tuberculosis or Gram-positive/-negative bacteria .
  • Anticancer Screening : Cell viability assays (e.g., MTT) on human cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Carbonic anhydrase inhibition studies to assess therapeutic potential for metabolic disorders .
    Positive controls (e.g., isoniazid for antitubercular activity) validate assay reliability .

Q. How can computational methods like molecular docking elucidate the mechanism of action?

  • Methodological Answer : Computational approaches include:
  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cholecystokinin receptors or tubulin .
  • Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with pyrazole NH₂) for activity .
  • MD Simulations : Assesses binding stability over time (e.g., 100-ns trajectories) .
    Results guide rational design of analogs with improved affinity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of pyrazole-amine derivatives?

  • Methodological Answer : Contradictions arise from:
  • Assay Variability : Differences in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) or cell lines .
  • Compound Stability : Degradation under storage conditions (e.g., light exposure) alters efficacy .
    Resolution Strategies :
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Stability Studies : HPLC monitoring under varied conditions (pH, temperature) identifies degradation products .
  • Comparative Studies : Test compounds side-by-side in multiple assays to isolate variables .

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